molecular formula C8H13N5O3 B12912761 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide

2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide

Katalognummer: B12912761
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: SXZSZBJHHREQCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide is a complex organic compound that features both amino and oxo functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrahydropyrimidinone ring: This could be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the amino groups: Amination reactions using reagents like ammonia or amines under controlled conditions.

    Acetylation: The final step might involve acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions might occur at the amino groups or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products would depend on the specific reactions and conditions but might include various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the production of pharmaceuticals or as a chemical reagent.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with enzymes or receptors, influencing biochemical pathways. The presence of amino and oxo groups suggests potential for hydrogen bonding and electrostatic interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminoacetamide: A simpler analog with similar functional groups.

    Tetrahydropyrimidinone derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

The unique combination of functional groups and ring structure in 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide might confer distinct biological activities or chemical reactivity compared to its analogs.

Eigenschaften

Molekularformel

C8H13N5O3

Molekulargewicht

227.22 g/mol

IUPAC-Name

2-amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-5,6-dihydro-1H-pyrimidin-4-yl)acetamide

InChI

InChI=1S/C8H13N5O3/c9-3-7(15)13(4-5(10)14)6-1-2-11-8(16)12-6/h1-4,9H2,(H2,10,14)(H,11,16)

InChI-Schlüssel

SXZSZBJHHREQCL-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)N=C1N(CC(=O)N)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.